molecular formula C15H15NO4S2 B13378147 3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid

3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid

Cat. No.: B13378147
M. Wt: 337.4 g/mol
InChI Key: AMEFRYLURVIIQJ-UHFFFAOYSA-N
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Description

3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid is a chemical compound with the molecular formula C15H15NO4S2 and a molecular weight of 337.41 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a sulfinimidoyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid typically involves the reaction of methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the sulfinimidoyl group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinimidoyl group to sulfinamide.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfinamide derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid involves its interaction with molecular targets such as β-catenin. The compound binds to β-catenin, promoting its degradation via the ubiquitin-proteasome pathway. This leads to the downregulation of Wnt/β-catenin signaling, which is crucial in various cellular processes, including cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate
  • **Methyl 3-[(4-methylphenyl)sulfonyl]benzoate

Uniqueness

3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid is unique due to its sulfinimidoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to selectively inhibit β-catenin signaling makes it a valuable compound in cancer research and therapeutic development .

Properties

Molecular Formula

C15H15NO4S2

Molecular Weight

337.4 g/mol

IUPAC Name

3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid

InChI

InChI=1S/C15H15NO4S2/c1-11-6-8-14(9-7-11)22(19,20)16-21(2)13-5-3-4-12(10-13)15(17)18/h3-10H,1-2H3,(H,17,18)

InChI Key

AMEFRYLURVIIQJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C)\C2=CC=CC(=C2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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